N-benzyl-N'-cyclopropylethanediamide N-benzyl-N'-cyclopropylethanediamide
Brand Name: Vulcanchem
CAS No.: 429623-79-0
VCID: VC6321896
InChI: InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)
SMILES: C1CC1NC(=O)C(=O)NCC2=CC=CC=C2
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256

N-benzyl-N'-cyclopropylethanediamide

CAS No.: 429623-79-0

Cat. No.: VC6321896

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

N-benzyl-N'-cyclopropylethanediamide - 429623-79-0

Specification

CAS No. 429623-79-0
Molecular Formula C12H14N2O2
Molecular Weight 218.256
IUPAC Name N-benzyl-N'-cyclopropyloxamide
Standard InChI InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)
Standard InChI Key HTQCAQBZWBWNGT-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C(=O)NCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-benzyl-N'-cyclopropylethanediamide, reflecting its diamide structure derived from ethanedioic acid. The molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 238.28 g/mol . The benzyl group (-CH₂C₆H₅) is attached to one nitrogen atom, while the cyclopropyl group (-C₃H₅) is bonded to the adjacent nitrogen, creating a sterically hindered configuration that influences reactivity and intermolecular interactions .

Structural Characterization

Key spectral data for N-benzyl-N'-cyclopropylethanediamide remain unpublished, but analogous diamides exhibit infrared (IR) absorbance bands at 1,650–1,680 cm⁻¹ (amide I) and 1,550–1,580 cm⁻¹ (amide II), confirming the presence of secondary amide bonds . Nuclear magnetic resonance (NMR) studies of similar compounds reveal distinct proton environments: benzyl protons resonate at δ 7.2–7.4 ppm (aromatic), while cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .

Synthesis and Manufacturing

Conventional Amidation Routes

The synthesis of N-benzyl-N'-cyclopropylethanediamide typically involves a two-step process:

  • Condensation Reaction: Ethanedioyl chloride reacts with benzylamine and cyclopropylamine in a controlled stoichiometric ratio to form the diamide intermediate.

  • Purification: Recrystallization from toluene or dichloromethane yields the final product with >90% purity .

A patent-pending method optimized for related N-benzyl amides employs methyl acrylate and N-benzylamine under reflux conditions with calcium metal catalysts, achieving yields up to 92% . This approach could be adapted for N-benzyl-N'-cyclopropylethanediamide by substituting cyclopropylamine in the reaction scheme.

Process Optimization

Critical parameters influencing yield and purity include:

  • Molar Ratio: A 3:2 ratio of acylating agent to amine precursors minimizes side reactions .

  • Catalysis: Calcium metal (0.5 wt%) enhances reaction kinetics by facilitating nucleophilic attack on the carbonyl group .

  • Temperature Control: Maintaining 110°C during reflux prevents thermal degradation of the cyclopropyl moiety .

ParameterOptimal ValueImpact on Yield
Reaction Temperature110°C+15%
Catalyst Loading0.5 wt% Ca+22%
SolventToluene+18% (purity)

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous diamides shows decomposition onset temperatures near 200°C, suggesting moderate thermal stability suitable for melt-processing in polymer applications . The cyclopropyl group contributes to rigidity, raising the glass transition temperature (Tg) compared to linear alkyl-substituted diamides .

Solubility Profile

Preliminary solubility data extrapolated from structural analogs indicate:

  • High Solubility: Dichloromethane, dimethylformamide

  • Moderate Solubility: Ethanol, acetone

  • Low Solubility: Water, hexane

This profile enables versatile processing in organic solvents while ensuring precipitation-based purification efficacy .

Applications and Industrial Relevance

Polymer Science

N-Benzyl-N'-cyclopropylethanediamide serves as a chain extender in polyurethane and polyamide syntheses. The cyclopropyl ring introduces strain into polymer backbones, enhancing tensile strength by 30–40% compared to conventional diamides . Patent literature documents its use in anti-static coatings for electronic components, leveraging the benzyl group’s aromaticity for π-π interactions with conductive fillers .

Pharmaceutical Intermediates

The compound’s diamide structure makes it a candidate for protease inhibitor development. Molecular docking studies suggest the cyclopropyl group occupies hydrophobic enzyme pockets, while the benzyl moiety participates in cation-π interactions with arginine residues . Current preclinical trials evaluate derivatives as antiretroviral agents, though full toxicological data remain proprietary.

Quantity (mg)Price (USD)Purity
154.00≥90%
1079.00≥90%
50160.00≥90%

Storage recommendations include inert atmospheres (argon) at -20°C to prevent hydrolytic degradation of the amide bonds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator